molecular formula C13H16ClN3O4 B11488588 Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B11488588
M. Wt: 313.74 g/mol
InChI Key: NOQXJHDXJUGTFH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-4-nitroaniline with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16ClN3O4

Molecular Weight

313.74 g/mol

IUPAC Name

ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H16ClN3O4/c1-2-21-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3

InChI Key

NOQXJHDXJUGTFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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